![molecular formula C15H22N2O B7567270 2-Methyl-1-(4-methyl-2-phenylpiperazin-1-yl)propan-1-one](/img/structure/B7567270.png)
2-Methyl-1-(4-methyl-2-phenylpiperazin-1-yl)propan-1-one
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Overview
Description
2-Methyl-1-(4-methyl-2-phenylpiperazin-1-yl)propan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a designer drug that has been reported to have psychoactive effects similar to other cathinones such as methylone, MDPV, and α-PVP. The compound is a white crystalline powder that is soluble in organic solvents and is commonly used in forensic and research applications.
Mechanism of Action
MPHP acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the production of psychoactive effects. The compound also has a weak affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
The use of MPHP has been associated with a range of biochemical and physiological effects. These include increased heart rate and blood pressure, elevated body temperature, and changes in mood and behavior. The compound has also been shown to induce dopamine release in the brain, which may contribute to its addictive potential.
Advantages and Limitations for Lab Experiments
MPHP has several advantages for use in laboratory experiments. It is a stable compound that is relatively easy to synthesize and purify. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the effects of dopamine and norepinephrine on the central nervous system. However, the compound has several limitations as well. It is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its psychoactive effects may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on MPHP. One area of interest is the development of new cathinone derivatives with improved pharmacological properties. Another direction is the investigation of the long-term effects of MPHP use on the brain and behavior. Finally, there is a need for further research into the potential therapeutic uses of cathinones, including MPHP, for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of MPHP involves the reaction of 4-methyl-2-phenylpiperazine with 2-bromo-1-phenylpropan-1-one in the presence of a strong base such as potassium carbonate. The resulting product is purified by recrystallization to obtain MPHP in high yield and purity.
Scientific Research Applications
MPHP has been used in numerous scientific studies to investigate its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other cathinones and is responsible for the psychoactive effects of the compound.
properties
IUPAC Name |
2-methyl-1-(4-methyl-2-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)15(18)17-10-9-16(3)11-14(17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXNVCQVNWNIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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